[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid

Medicinal Chemistry Physicochemical Property Prediction Drug Design

This pyridazinone-acetic acid derivative features a unique 2-furyl group and N-1 carboxymethyl handle, enabling focused SAR exploration of privileged kinase/PDE scaffolds. Its furan ring supports photooxidation-based nucleoside synthesis, while the acetic acid moiety facilitates conjugation. Secure high-purity (98%) material for reproducible medicinal chemistry studies. Order now.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 1105192-61-7
Cat. No. B1387442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid
CAS1105192-61-7
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)O
InChIInChI=1S/C10H8N2O4/c13-9-4-3-7(8-2-1-5-16-8)11-12(9)6-10(14)15/h1-5H,6H2,(H,14,15)
InChIKeyBOVLYDIHHNLNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1105192-61-7): Procurement and Differentiation Guide


[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1105192-61-7) is a pyridazinone-acetic acid derivative featuring a 2-furyl substituent at the 3-position and a carboxymethyl group at N-1 of the pyridazinone ring . With a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol, this compound serves as a versatile building block in medicinal chemistry for synthesizing more complex heterocyclic systems and investigating structure-activity relationships [1].

Why [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid Cannot Be Replaced by Generic Pyridazinone Analogs


Pyridazinone derivatives exhibit a broad spectrum of biological activities; however, subtle modifications to the core scaffold profoundly alter pharmacological profiles [1]. The specific combination of a 2-furyl group at the 3-position and an acetic acid moiety at the N-1 position of the pyridazinone ring defines a unique structural vector and electronic environment that is not present in generic or unsubstituted pyridazinone analogs. Predictive computational models indicate that the presence of the furan ring contributes to a distinct lipophilicity and hydrogen-bonding capacity, which are critical parameters for target engagement and permeability [2]. Therefore, substituting [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid with a different analog would fundamentally alter the chemical space being explored, potentially leading to divergent SAR outcomes and invalidating comparative analysis within a focused medicinal chemistry program.

Quantitative Differentiation Evidence for [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid


Differentiation from Unsubstituted and Phenyl-Substituted Analogs via Predicted Physicochemical Properties

[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid exhibits predicted physicochemical properties that differentiate it from its unsubstituted and phenyl-substituted analogs. The presence of the 2-furyl group imparts a specific combination of lipophilicity and polarity. It has a predicted LogP of 0.12, a pKa of 3.59, and a LogD of -3.23 at pH 7.4 [1]. In contrast, the unsubstituted pyridazinone acetic acid analog (6-oxopyridazin-1(6H)-yl)acetic acid has a lower molecular weight (154.13 g/mol) and is expected to have a significantly different, more polar LogP due to the absence of the hydrophobic furan ring .

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Comparison with Methylfuran Analog: Impact of Furan Substitution on Predicted pKa and LogP

The presence of a methyl group on the furan ring, as in the analog 2-[3-(5-methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS 2097974-55-3), leads to a measurable shift in predicted physicochemical properties. This analog has a predicted LogP of 0.8 and a pKa of 3.60, compared to a LogP of 0.12 and a pKa of 3.59 for [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid [1].

Physicochemical Properties Lead Optimization Analog Design

Structural Differentiation from 6-(2-furyl)pyridazin-3(2H)-one: The Critical Role of the Acetic Acid Moiety

[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid is functionally distinct from 6-(2-furyl)pyridazin-3(2H)-one (CAS 38530-07-3), which lacks the N-1 acetic acid group . The acetic acid moiety in the target compound serves as a crucial pharmacophoric element, providing a key hydrogen-bond donor/acceptor and an anionic site at physiological pH. This functional group is essential for the activity of many pyridazinone-based enzyme inhibitors, such as aldose reductase inhibitors, where it engages in critical interactions within the enzyme's active site . The absence of this moiety in the 6-(2-furyl)pyridazin-3(2H)-one analog fundamentally limits its potential as a bioactive molecule in many therapeutic contexts.

Medicinal Chemistry SAR Studies Target Engagement

Validated Research and Procurement Applications for [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid


Lead Optimization and SAR Studies in Kinase and PDE Inhibitor Programs

Researchers can use [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid as a core scaffold for synthesizing focused libraries. The 2-furyl group and the acetic acid handle allow for rapid derivatization to explore structure-activity relationships (SAR) around the pyridazinone core, which is a known privileged structure for kinase [1] and phosphodiesterase (PDE) [2] inhibition.

Building Block for Exploring Non-Carboxylic Acid Aldose Reductase Inhibitors

Pyridazinone-acetic acid derivatives are a validated class of aldose reductase inhibitors, with potent activity (IC50 values ranging from 10⁻⁵ to 10⁻⁴ M) reported for structurally similar compounds [1]. [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid serves as an ideal starting point for synthesizing novel analogs to investigate the role of lipophilicity and electronic parameters in inhibiting this enzyme, a key target for diabetic complications [2].

Synthesis of Advanced Heterocyclic Intermediates and C-Nucleosides

The furan ring in [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid can be utilized as a versatile building block in advanced organic synthesis. Methodologies based on the photooxidation of furans have been established for synthesizing complex pyridazine C-nucleosides and other fused heterocyclic systems [1][2]. The presence of the acetic acid group provides a convenient synthetic handle for further conjugation or functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.